(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
(E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Network Formation
- The molecular structure of compounds similar to (E)-4-((1-cinnamoylpiperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one demonstrates specific configurations and angles between different units, contributing to the formation of three-dimensional network structures through hydrogen bonding and other interactions. This property is crucial for understanding the complex interactions and potential applications in materials science and crystal engineering (Yang et al., 2006).
Antimicrobial and Antioxidant Activities
- Certain derivatives of this compound have shown promise in antimicrobial and antioxidant activities. This highlights the potential for developing new therapeutic agents or preservatives based on the compound's structural framework (Bhat et al., 2016).
Antitumor and Antimitotic Properties
- Research indicates that similar compounds exhibit antitumor and antimitotic activities, making them candidates for further investigation in cancer treatment. Understanding the structure-activity relationships in these compounds can lead to the development of new anticancer drugs (Temple et al., 1992).
Ligand for Metal Complexes and Sensors
- The cinnamoyl derivative is utilized as a ligand in the detection and determination of metals like aluminum. This application in analytical chemistry and environmental monitoring is crucial for tracking metal pollutants and ensuring safety standards (Elečková et al., 2015).
Synthesis of Heterocyclic Compounds
- This compound is instrumental in the synthesis of various heterocyclic compounds, which are central in the development of new pharmaceuticals, agrochemicals, and organic materials (Prakash et al., 2004).
Properties
IUPAC Name |
6-methyl-4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXZSNDSIWDHRX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.